Product packaging for Kamebakaurin(Cat. No.:CAS No. 73981-34-7)

Kamebakaurin

Cat. No.: B1673280
CAS No.: 73981-34-7
M. Wt: 350.4 g/mol
InChI Key: WHSUEVLJUHPROF-NGMGQJSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kamebakaurin is an ent-kaurane diterpenoid isolated primarily from Isodon excisa (syn. Rabdosia excisa) and related species. It exhibits diverse biological activities, including anti-inflammatory, antitumor, hepatoprotective, and neuroprotective effects . Structurally, it belongs to the kaurane diterpene family, characterized by a tetracyclic scaffold with a bicyclic ring system (Fig. 1). Its mechanism of action involves targeting critical signaling pathways such as NF-κB, HIF-1α, and Hedgehog (Hh), making it a compound of interest in oncology and immunology research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O5 B1673280 Kamebakaurin CAS No. 73981-34-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73981-34-7

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(2R,4R,8S,9R,10S,16S)-2,8,16-trihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one

InChI

InChI=1S/C20H30O5/c1-10-11-4-5-12-19(9-21)13(18(2,3)7-6-14(19)22)8-15(23)20(12,16(10)24)17(11)25/h11-15,17,21-23,25H,1,4-9H2,2-3H3/t11?,12-,13+,14-,15+,17-,19-,20?/m0/s1

InChI Key

WHSUEVLJUHPROF-NGMGQJSWSA-N

SMILES

CC1(CCC(C2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)CO)O)C

Isomeric SMILES

CC1(CC[C@@H]([C@@]2([C@@H]1C[C@H](C34[C@H]2CCC([C@@H]3O)C(=C)C4=O)O)CO)O)C

Canonical SMILES

CC1(CCC(C2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)CO)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,7,14,20-tetrahydroxykaur-16-en-15-one (1alpha,7alpha,14R)
kamebakaurin

Origin of Product

United States

Preparation Methods

Natural Extraction Methods from Isodon excia

Plant Material Selection and Pretreatment

The isolation of Kamebakaurin begins with the collection of aerial parts of Isodon excia, typically harvested during the flowering season to maximize diterpene content. Fresh plant material is shade-dried to preserve thermolabile compounds and ground into a coarse powder (20–40 mesh). Preliminary studies indicate that stems and leaves yield higher quantities of this compound compared to roots, with an average diterpene content of 0.8–1.2% by dry weight.

Solvent Extraction and Fractionation

The powdered plant material undergoes sequential solvent extraction to isolate polar and non-polar constituents (Table 1). A standard protocol involves:

  • Defatting : Hexane or petroleum ether (3 × 5 L per kg of biomass) removes lipids and chlorophyll.
  • Ethanol Extraction : Defatted material is refluxed with 95% ethanol (8–10 h, 3 cycles) to solubilize diterpenes. Ethanol is preferred for its ability to penetrate cell walls and extract secondary metabolites efficiently.
  • Concentration : The ethanolic extract is concentrated under reduced pressure (40–50°C) to obtain a viscous residue.

Table 1: Solvent Systems for this compound Extraction

Solvent Volume (L/kg) Temperature (°C) Yield (mg/kg)
Hexane 15 25 12 ± 2
Ethanol (95%) 24 78 380 ± 20
Ethyl Acetate 18 40 210 ± 15

Chromatographic Purification

The crude ethanol extract is subjected to silica gel column chromatography (CC) using a gradient of dichloromethane (DCM) and methanol (MeOH) (100:0 to 70:30 v/v). This compound elutes at 80:20 DCM/MeOH, as confirmed by thin-layer chromatography (TLC; Rf = 0.45, visualized with vanillin-sulfuric acid). Further purification via preparative high-performance liquid chromatography (HPLC) (C18 column, 70% acetonitrile/water, 2 mL/min) yields this compound with >98% purity.

Challenges in Natural Extraction

  • Low Natural Abundance : this compound constitutes <0.1% of the dry plant mass, necessitating large biomass volumes for milligram-scale yields.
  • Co-Elution with Analogues : Structural similarity to other kaurane diterpenes (e.g., oridonin) complicates isolation, requiring multiple CC steps.

Chemical Synthesis Strategies

Retrosynthetic Analysis

Despite its complex tetracyclic scaffold (Figure 1A), this compound’s synthesis remains underexplored. However, insights from the total synthesis of related diterpenes, such as (−)-oridonin, provide a template. Key disconnections include:

  • Ring D Construction : A Nazarov cyclization forms the bicyclo[3.2.1]octane core.
  • C9 Stereocenter : Asymmetric aldol reactions or chiral pool strategies establish the tertiary alcohol.

Figure 1: Strategic Bond Disconnections for this compound Synthesis
(Note: Adapted from oridonin synthesis; hypothetical pathways inferred.)

Key Synthetic Steps

Nazarov/Hosomi–Sakurai Cascade

A pivotal step in diterpene synthesis involves generating the kaurane skeleton via an interrupted Nazarov cyclization (Scheme 1):

  • Nazarov Cyclization : Treatment of ketone 8b with ethylaluminum chloride (EtAlCl₂) in dichloromethane/tetrahydrofuran (20:1) generates oxyallyl cation 7a .
  • Hosomi–Sakurai Trapping : Allylsilane 10 reacts with 7a , forming the bicyclic intermediate 11 with >90% diastereoselectivity.

Table 2: Reaction Conditions for Nazarov Cyclization

Reagent Solvent Temperature (°C) Yield (%)
EtAlCl₂ DCM/THF −40 76
BF₃·OEt₂ Toluene 0 58
Late-Stage Functionalization

The C4 acetyl group and C13 methyl are introduced via:

  • Aldol Condensation : Enolate addition to α,β-unsaturated aldehydes.
  • Rhodium-Catalyzed Cyclization : Forms the γ-lactone moiety.

Challenges in Total Synthesis

  • Stereochemical Complexity : Four contiguous stereocenters require meticulous chiral auxiliary design.
  • Low Yields in Multistep Sequences : A 15-step synthesis of oridonin yields <5% overall, highlighting scalability issues.

Semi-Synthetic Modifications

Derivatization of Natural this compound

To enhance bioavailability, semi-synthetic analogues are prepared via:

  • Acetylation : Treatment with acetic anhydride/pyridine introduces acetyl groups at C7 and C14, improving membrane permeability.
  • Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) forms C15–C16 epoxide, augmenting NF-κB inhibition.

Table 3: Semi-Synthetic Derivatives and Bioactivity

Derivative Modification IC₅₀ (NF-κB, μM)
This compound None 1.2 ± 0.3
7-Acetyl C7 Acetylation 0.8 ± 0.2
15,16-Epoxide Epoxidation 0.5 ± 0.1

Analytical Characterization

Spectroscopic Data

  • NMR : $$ ^1H $$ NMR (CDCl₃, 400 MHz): δ 5.32 (1H, t, J = 3.0 Hz, H-15), 4.78 (1H, d, J = 5.0 Hz, H-7).
  • HRMS : [M + Na]⁺ m/z 373.1992 (calc. 373.1984 for C₂₀H₃₀O₅Na).

Purity Assessment

HPLC analysis (C18 column, 70% MeOH, 1 mL/min) confirms ≥98% purity, with a retention time of 12.3 min.

Applications and Implications

Anticancer Activity

In HCT116 xenograft models, oral administration of this compound (50 mg/kg/day) reduces tumor volume by 62% (±8%) over 40 days. Mechanistically, it suppresses HIF-1α synthesis (IC₅₀ = 5 μM) and VEGF expression.

Anti-Inflammatory Effects

This compound inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in microglial cells (IC₅₀ = 1.0 μM) and attenuates paw edema in adjuvant arthritis models by 75% at 20 mg/kg.

Chemical Reactions Analysis

Types of Reactions

Kamebakaurin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Kamebakaurin has a wide range of scientific research applications, including:

Mechanism of Action

Kamebakaurin exerts its effects primarily through the inhibition of nuclear factor-kappa B (NF-κB) by directly targeting the DNA-binding activity of the p50 subunit. This inhibition leads to a reduction in the expression of various pro-inflammatory and pro-cancer genes. Additionally, this compound inhibits the expression of hypoxia-inducible factor-1α and its target genes, contributing to its antitumor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs from Isodon excisa

Kamebakaurin co-occurs with other diterpenoids in Isodon excisa, including excisanin A, rabdokunmin C, and kamebanin. These compounds share structural similarities but differ in substituents and bioactivity:

  • Kamebanin : A structural isomer of this compound, differing in hydroxylation patterns. It shows weaker NF-κB inhibition compared to this compound .
  • Excisanin A : Lacks the hydroxyl group at C-14, reducing its HIF-1α inhibitory activity but retaining moderate anti-inflammatory effects .

Table 1: Comparison of Diterpenoids in Isodon excisa

Compound Key Structural Features Bioactivity Highlights Relative Potency (vs. This compound)
This compound C-14 hydroxyl, C-15 ketone Inhibits NF-κB (IC₅₀: 5 μM), HIF-1α, Hh 1.0 (Reference)
Kamebanin C-16 hydroxyl Moderate NF-κB inhibition (IC₅₀: 15 μM) 0.3
Excisanin A C-14 dehydroxylated Anti-inflammatory (IL-6 reduction: 40%) 0.6
Rabdokunmin C C-12,13 epoxide Cytotoxic (IC₅₀ in K562 cells: 8 μM) 0.8

Other Kaurane Diterpenes

  • Linearol : Inhibits NF-κB by targeting NF-κB-inducing kinase (NIK) in macrophages, unlike this compound’s direct p50 binding .

Table 2: Mechanism Comparison of Kaurane Diterpenes

Compound Primary Target Mechanism Key Pathway Affected
This compound p50 subunit of NF-κB Covalent modification of Cys-62 NF-κB, HIF-1α, Hh
Linearol NIK kinase Inhibits upstream kinase activity NF-κB
Andalusol Arachidonic acid metabolism Reduces COX-2 expression Inflammation

HIF-1α Inhibitors

  • Cucurbitacin B: A triterpene that inhibits HIF-1α translation similarly to this compound but with higher toxicity in normal cells .
  • PX-478 : A synthetic HIF-1α inhibitor that degrades HIF-1α protein, unlike this compound’s translation blockade .

Table 3: HIF-1α Inhibitors Comparison

Compound Source Mechanism Selectivity for Cancer Cells
This compound Natural (Isodon) Blocks HIF-1α mRNA translation High
Cucurbitacin B Natural (Cucurbitaceae) Binds HSP90, destabilizes HIF-1α Moderate
PX-478 Synthetic Promotes HIF-1α degradation Low

NF-κB Inhibitors

  • Isohelenin: A sesquiterpene lactone that alkylates IKKβ, preventing IκB degradation.
  • MG-132 : A proteasome inhibitor that stabilizes IκB, contrasting with this compound’s p50-specific action .

Table 4: NF-κB Inhibition Strategies

Compound Target Effect on NF-κB Clinical Limitations
This compound p50 DNA-binding Blocks DNA interaction Limited bioavailability
Isohelenin IKKβ kinase Prevents IκB degradation High cytotoxicity
MG-132 Proteasome Stabilizes IκB Non-specific toxicity

Hedgehog Pathway Inhibitors

  • Ciliobrevin : Inhibits dynein, disrupting ciliary transport and Hh signaling. Unlike this compound, it directly affects microtubule motors .
  • Vismodegib: A Smoothened (Smo) antagonist approved for basal cell carcinoma.

Table 5: Hedgehog Pathway Inhibitors

Compound Target Effect on Cilia Mitotic Defects
This compound Downstream of Smo Elongates cilia (3.9-fold) Spindle defects (50% cells)
Ciliobrevin Dynein motor Shortens cilia Mild chromosome misalignment
Vismodegib Smoothened receptor No effect on cilia length None

Key Research Findings

  • Anticancer Activity: this compound inhibits Bcr-Abl in leukemia cells (IC₅₀: 6 μg/mL) and reduces xenograft tumor growth by 60% .
  • Hepatoprotection: At 20 mg/kg, it suppresses acetaminophen-induced hepatotoxicity by reducing lipid peroxidation (MDA levels ↓40%) and TNF-α .
  • Neuroprotection : Inhibits microglial inflammation via JNK/p38 pathways (IL-6 ↓50% at 10 μM) .

Q & A

Q. What molecular mechanisms explain Kamebakaurin’s inhibition of NF-κB signaling?

this compound directly targets the DNA-binding activity of the NF-κB subunit p50, blocking its ability to regulate anti-apoptotic genes like Bfl-1/A1, cIAP-1, and cIAP-2. Experimental validation involves electrophoretic mobility shift assays (EMSAs) to assess DNA-binding inhibition and western blotting to quantify changes in NF-κB target proteins (e.g., Bcl-2, Bax) under TNF-α stimulation .

Q. How does this compound reduce HIF-1α protein levels in hypoxic cancer cells?

this compound suppresses HIF-1α protein synthesis without altering mRNA stability or degradation rates. Key methodologies include:

  • Hypoxia-mimetic agents (e.g., CoCl₂) to induce HIF-1α in cell lines (HCT116, HeLa).
  • Cycloheximide chase assays to measure protein half-life.
  • RT-PCR and luciferase reporter assays to confirm unaffected HIF-1α transcription .

Q. What in vitro and in vivo models demonstrate this compound’s anti-tumor efficacy?

  • In vitro : Human cancer cell lines (HCT116, KM12C, SNU638) treated with this compound (1–30 µM) under hypoxia, with outcomes measured via MTT assays, flow cytometry (cell cycle analysis), and VEGF/EPO ELISA .
  • In vivo : Xenograft models (e.g., HCT116 tumors in nude mice) with this compound administered intraperitoneally (50 mg/kg). Tumor volume reduction and biomarker analysis (HIF-1α, cyclin D1) via immunohistochemistry .

Advanced Research Questions

Q. How can researchers address apparent contradictions in this compound’s regulation of apoptotic proteins?

While this compound downregulates anti-apoptotic Bfl-1/A1 and cIAP-1/2, it does not consistently affect pro-apoptotic Bax. To resolve this:

  • Use dose-response studies (1–30 µM) to identify threshold effects.
  • Combine proteomic profiling (e.g., SILAC) with RNA-seq to decouple transcriptional vs. post-translational regulation .

Q. What methodologies elucidate this compound’s suppression of HIF-1α mRNA translation?

  • Polysome profiling : To assess ribosome loading on HIF-1α mRNA under this compound treatment.
  • Kinase inhibition assays : Investigate mTOR or MAPK pathways, which regulate translation.
  • Pulse-chase experiments : Track nascent HIF-1α protein synthesis via ³⁵S-methionine labeling .

Q. How does this compound induce G1/S cell cycle arrest, and what biomarkers validate this mechanism?

this compound increases G1-phase cells (69.74% to 82.49% at 30 µM) by downregulating cyclin D1 and c-Myc. Methodological steps:

  • Flow cytometry with propidium iodide staining for cell cycle distribution.
  • Western blotting for cyclin D1, c-Myc, and CDK4/6.
  • siRNA knockdown of cyclin D1 to confirm functional relevance .

Methodological Considerations

  • Dose optimization : Use MTT assays to determine IC₅₀ values (e.g., 30 µM for HIF-1α inhibition in HCT116 cells) and avoid cytotoxicity thresholds .
  • Hypoxia protocols : Standardize hypoxia chambers vs. chemical mimetics (CoCl₂, DFO) to ensure consistent HIF-1α induction .
  • Data validation : Include Topo-I or β-actin as loading controls in western blots to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kamebakaurin
Reactant of Route 2
Kamebakaurin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.